molecular formula C16H24N2O2 B8344974 tert-Butyl 6-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B8344974
M. Wt: 276.37 g/mol
InChI Key: IJYAUVIBWGMERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 6-(1-aminoethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11(17)12-7-8-14-13(10-12)6-5-9-18(14)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3

InChI Key

IJYAUVIBWGMERZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(1-hydroxyimino-ethyl)-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (1.0 g, 3.44 mmol), dissolved in MeOH (50 mL), was hydrogenated under a pressure of 40 psi in the presence of 50% RaNi/H2O (3 mL) for 5 hours. The catalyst was filtered off and the solvent evaporated. The crude amine was purified by chromatography (SiO2, 15% of 2.0M NH3/MeOH in CH3CN) to give 0.57 g (60%) of the title compound as a white solid. m.p: 73-75° C.
Name
6-(1-hydroxyimino-ethyl)-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
RaNi H2O
Quantity
3 mL
Type
catalyst
Reaction Step Two
Yield
60%

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